molecular formula C25H27N3O2 B6088469 N-(3'-methoxy-4-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide

N-(3'-methoxy-4-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide

Katalognummer B6088469
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: GULNESRGPGIJLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3'-methoxy-4-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide, commonly known as JNJ-42153605, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound is a potent antagonist of the orexin receptor 1 (OX1R) and has shown promising results in preclinical studies for the treatment of various sleep disorders, including narcolepsy and insomnia.

Wirkmechanismus

JNJ-42153605 exerts its pharmacological effects by selectively blocking the activity of N-(3'-methoxy-4-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide. This receptor is primarily expressed in the hypothalamus and plays a crucial role in the regulation of wakefulness and sleep. By blocking the activity of N-(3'-methoxy-4-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide, JNJ-42153605 promotes sleep and inhibits wakefulness.
Biochemical and Physiological Effects:
JNJ-42153605 has been shown to promote sleep and improve sleep quality in animal models of narcolepsy and insomnia. In addition, this compound has also been shown to reduce the frequency and duration of cataplexy attacks in animal models of narcolepsy. JNJ-42153605 has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of JNJ-42153605 is its selectivity for N-(3'-methoxy-4-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide, which reduces the risk of off-target effects. This compound has also shown good oral bioavailability and a favorable pharmacokinetic profile in preclinical studies. However, one of the limitations of JNJ-42153605 is its relatively low potency, which may limit its efficacy in clinical settings.

Zukünftige Richtungen

There are several potential future directions for the research and development of JNJ-42153605. One possible direction is to explore the therapeutic potential of this compound in other sleep disorders, such as obstructive sleep apnea and restless leg syndrome. Another direction is to investigate the potential use of JNJ-42153605 as an adjunct therapy for other conditions, such as anxiety and depression. Finally, further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of JNJ-42153605 to improve its efficacy and safety in clinical settings.

Synthesemethoden

The synthesis of JNJ-42153605 involves several steps, starting from the commercially available starting materials. The first step involves the condensation of 3-methoxy-4-biphenylamine with 3-pyridinecarboxaldehyde to form an imine intermediate. This intermediate is then reduced using a palladium-catalyzed hydrogenation reaction to obtain the desired product, JNJ-42153605. The overall yield of this synthesis method is approximately 25%.

Wissenschaftliche Forschungsanwendungen

JNJ-42153605 has been extensively studied for its potential therapeutic applications in sleep disorders. Preclinical studies have shown that this compound is a potent and selective antagonist of the N-(3'-methoxy-4-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide, which plays a crucial role in the regulation of wakefulness and sleep. By blocking the activity of N-(3'-methoxy-4-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide, JNJ-42153605 has been shown to promote sleep and improve sleep quality in animal models of narcolepsy and insomnia.

Eigenschaften

IUPAC Name

N-[4-(3-methoxyphenyl)phenyl]-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-30-24-8-2-6-21(15-24)20-9-11-23(12-10-20)27-25(29)22-7-4-14-28(18-22)17-19-5-3-13-26-16-19/h2-3,5-6,8-13,15-16,22H,4,7,14,17-18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULNESRGPGIJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3'-methoxy-4-biphenylyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.